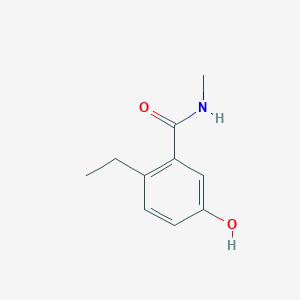
2-Ethyl-5-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-hydroxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, agriculture, and industry. The compound’s structure consists of a benzene ring substituted with an ethyl group, a hydroxyl group, and an N-methylamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxy-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the acylation of 2-ethyl-5-hydroxybenzoic acid with N-methylamine. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-ethyl-5-hydroxybenzoic acid or 2-ethyl-5-hydroxybenzophenone.
Reduction: Formation of 2-ethyl-5-hydroxy-N-methylbenzylamine.
Substitution: Formation of halogenated derivatives such as 2-ethyl-5-hydroxy-4-bromobenzamide.
Scientific Research Applications
2-Ethyl-5-hydroxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate cellular processes and contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-hydroxybenzamide: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
2-Methyl-5-hydroxy-N-ethylbenzamide: Has a different alkyl group on the amide nitrogen, which can influence its properties.
5-Hydroxy-N-methylbenzamide: Lacks the ethyl group, which may alter its solubility and interaction with biological targets.
Uniqueness
2-Ethyl-5-hydroxy-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring. The presence of both the ethyl and N-methylamide groups can enhance its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This unique structure may contribute to its distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-ethyl-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-3-7-4-5-8(12)6-9(7)10(13)11-2/h4-6,12H,3H2,1-2H3,(H,11,13) |
InChI Key |
LGYXQKJFVHKATI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)O)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















